Lipophilicity Shift vs. Non-Fluorinated Analog
The introduction of the fluorine atom at the 3-position of the pyridine ring increases the compound's lipophilicity relative to the non-fluorinated 2-morpholinopyridine-4-boronic acid comparator. This difference directly impacts the logD and, consequently, the membrane permeability and metabolic stability of final drug candidates derived from this building block .
Comparator LogP = −0.19
ΔLogP = +0.35 (more lipophilic)
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.16 |
| Comparator Or Baseline | 2-Morpholinopyridine-4-boronic acid (CAS 952206-85-8): LogP = -0.19 |
| Quantified Difference | ΔLogP = +0.35 (more lipophilic) |
| Conditions | Predicted LogP values from ChemSrc database entries |
Why This Matters
For procurement in early-stage drug discovery, this quantifiable lipophilicity difference enables medicinal chemists to select the fluorinated building block when optimizing for cellular permeability and target engagement without introducing a significantly higher molecular weight.
